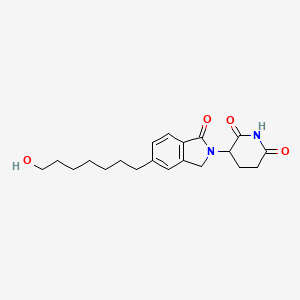
Phthalimidinoglutarimide-5'-C7-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-C7-OH is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by its unique structure, which includes a phthalimide core and a glutarimide moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-5’-C7-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the glutarimide moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For instance, the carbonylative cyclization of aromatic amides or o-dihaloarenes can be employed to construct the phthalimide core .
Industrial Production Methods
Industrial production of phthalimidinoglutarimide-5’-C7-OH may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often conducted in one-pot reactions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-C7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antiepileptic and anticancer properties.
Industry: Utilized in the production of organic materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of phthalimidinoglutarimide-5’-C7-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-5’-C7-OH can be compared with other similar compounds, such as:
Thalidomide: Known for its sedative and immunomodulatory effects, thalidomide shares a similar phthalimide core but differs in its glutarimide moiety.
Phthaloylglycine derivatives: These compounds also contain a phthalimide core and are studied for their antiepileptic properties.
The uniqueness of phthalimidinoglutarimide-5’-C7-OH lies in its specific structure, which combines the phthalimide and glutarimide moieties, offering distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26N2O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-[6-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-11-5-3-1-2-4-6-14-7-8-16-15(12-14)13-22(20(16)26)17-9-10-18(24)21-19(17)25/h7-8,12,17,23H,1-6,9-11,13H2,(H,21,24,25) |
Clave InChI |
YIHMTMVWQFXJKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


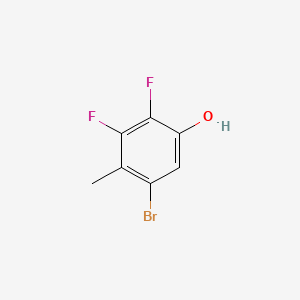
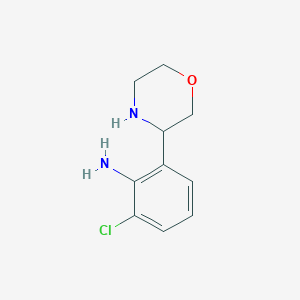
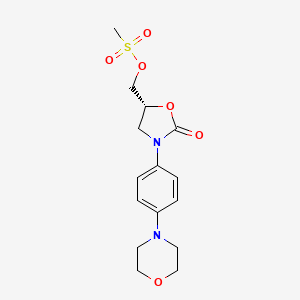
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)


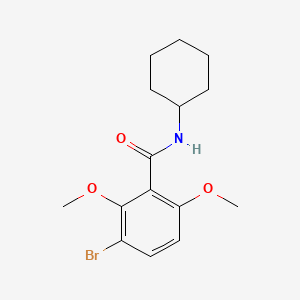



![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)

